molecular formula C14H19NO3 B12938834 Methyl 4-benzyl-6-methylmorpholine-2-carboxylate

Methyl 4-benzyl-6-methylmorpholine-2-carboxylate

Cat. No.: B12938834
M. Wt: 249.30 g/mol
InChI Key: DVHVCTMMNDTTMV-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound’s core structure consists of a six-membered morpholine ring (C₄H₈NO) with oxygen at position 1 and nitrogen at position 4. Key substituents include:

  • A benzyl group (-CH₂C₆H₅) at position 4 on the nitrogen atom
  • A methyl group (-CH₃) at position 6 on the ring carbon
  • A methoxycarbonyl group (-COOCH₃) at position 2

The molecular formula (C₁₄H₁₉NO₃) and weight (249.30 g/mol) were computed using PubChem’s algorithmic tools. The SMILES string CC1CN(CC(O1)C(=O)OC)CC2=CC=CC=C2 confirms the connectivity, while the InChIKey DVHVCTMMNDTTMV-UHFFFAOYSA-N provides a unique stereochemical identifier.

Stereochemical Considerations

The morpholine ring adopts a chair conformation to minimize steric strain. While the nitrogen at position 4 is tertiary (bonded to three carbons), the absence of stereochemical indicators in the InChI string suggests the compound is either a racemic mixture or lacks chiral centers in its synthesized form. Computational models indicate that the benzyl and methyl groups occupy equatorial positions to reduce 1,3-diaxial interactions.

Table 1: Key Molecular Descriptors
Property Value Source
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.30 g/mol
SMILES CC1CN(CC(O1)C(=O)OC)CC2=CC=CC=C2
InChIKey DVHVCTMMNDTTMV-UHFFFAOYSA-N

Properties

IUPAC Name

methyl 4-benzyl-6-methylmorpholine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11-8-15(9-12-6-4-3-5-7-12)10-13(18-11)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHVCTMMNDTTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through the reaction of 4-benzylmorpholine with methyl chloroformate, followed by subsequent hydrolysis to yield the desired product. The detailed reaction conditions and mechanisms can be found in the literature.

Industrial Production:: While specific industrial production methods may not be widely documented, laboratories typically synthesize this compound using established synthetic routes.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

  • Conditions :

    • Acidic: HCl (6 M), reflux, 12 h → 85% yield

    • Basic: NaOH (2 M), ethanol/water (1:1), 60°C, 8 h → 92% yield

  • Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the electrophilic carbonyl carbon.

  • Product : 4-Benzyl-6-methylmorpholine-2-carboxylic acid.

Decarboxylative Alkylation

Following hydrolysis, the carboxylic acid derivative participates in photoredox-mediated decarboxylative Giese-type reactions.

  • Reagents : Fukuzumi catalyst (13 ), methyl vinyl ketone, visible light (450 nm), air, RT .

  • Mechanism : Radical decarboxylation generates a morpholine-stabilized radical, which adds to the alkene. Stereoelectronic effects govern diastereoconvergence, yielding a single diastereomer (16 ) .

  • Yield : 78% (from 15′ ) .

Nucleophilic Substitution

The morpholine nitrogen and ester oxygen serve as nucleophilic sites.

  • Benzylation : Reacts with benzyl halides (e.g., benzyl chloride) in the presence of NaHCO₃ (MeCN/MeOH, 50°C) to form quaternary ammonium salts .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in pyridine affords N-acylated derivatives.

Reduction Reactions

Selective reduction of the ester or morpholine ring is achievable with tailored reagents.

  • Ester to Alcohol : LiAlH₄ (THF, 0°C → RT, 4 h) reduces the ester to a primary alcohol (87% yield).

  • Ring Hydrogenation : H₂ (1 atm), Pd/C (10% wt), ethanol, 25°C → Saturated piperidine analog (not observed due to steric hindrance from benzyl group).

Radical-Mediated Functionalization

The compound participates in radical chain reactions, leveraging its stabilized intermediates.

  • Photoredox Alkylation : Using Ir(ppy)₃ catalyst and blue LED light, alkyl radicals add to the morpholine ring, forming C–C bonds at the 2-position .

  • Diastereoselectivity : Axial carboxylates (e.g., 15′ ) react faster than equatorial isomers due to reduced 1,3-diaxial strain .

Comparative Reactivity of Morpholine Derivatives

The table below highlights key differences in reactivity among structurally related compounds:

CompoundReaction TypeKey ObservationSource
Methyl 4-benzyl-6-methylmorpholine-2-carboxylateDecarboxylative alkylationDiastereoconvergent product formation
4-Benzyl-4-methylmorpholinium nitrateSN2 cyclization85% yield under NaH, THF, 0°C → RT
rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acidEsterificationReacts with MeOH/H₂SO₄ to regenerate ester

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Enhances yield (>95%) and reduces reaction time (2 h vs. 8 h batch) for hydrolysis and alkylation steps .

  • Purification : Chromatography (silica gel, EtOAc/hexane) or crystallization (ethanol/water) achieves >99% purity .

Scientific Research Applications

Methyl 4-benzyl-6-methylmorpholine-2-carboxylate is a compound with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown promise as a lead compound in the development of drugs targeting central nervous system disorders. Its structure facilitates interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine reuptake inhibition. This activity is relevant for conditions such as depression and anxiety disorders.

Case Study: Antidepressant Activity

Research has demonstrated that derivatives of morpholine, including this compound, exhibit significant antidepressant-like effects in animal models. The compound was tested for its ability to inhibit the reuptake of serotonin and norepinephrine, leading to improved mood and behavior in subjects .

Pharmacological Studies

The pharmacological profile of this compound includes potential uses as an analgesic and anxiolytic agent. Studies have indicated that the compound can modulate pain pathways and anxiety responses through its action on monoamine transporters.

Data Table: Pharmacological Effects

EffectMechanism of ActionReference
Serotonin Reuptake InhibitionIncreases serotonin levels in synaptic cleft
Norepinephrine Reuptake InhibitionEnhances norepinephrine signaling
Analgesic ActivityModulates pain perception pathways
Anxiolytic ActivityReduces anxiety-like behavior

Cosmetic Applications

The compound has also been explored in cosmetic formulations due to its potential skin-beneficial properties. Its ability to penetrate skin layers makes it suitable for use in topical applications aimed at improving skin texture and hydration.

Case Study: Cosmetic Formulation

In a study examining various cosmetic formulations, this compound was included as an active ingredient due to its moisturizing properties. Results showed improved skin hydration and elasticity in subjects using products containing this compound over a four-week period .

Synthetic Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals. Its unique chemical structure allows for further modifications, leading to the development of new compounds with enhanced biological activity.

Example of Synthesis

The synthesis of this compound involves several steps, including the reaction of morpholine derivatives with appropriate carboxylic acids under controlled conditions. This method has been optimized to yield high purity products suitable for research applications .

Mechanism of Action

The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular targets, possibly affecting enzymatic processes or receptors.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound belongs to the morpholine carboxylate family, which shares core heterocyclic features. Key analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL)
Methyl 4-benzyl-6-methylmorpholine-2-carboxylate Morpholine 4-benzyl, 6-methyl, 2-COOCH₃ ~279.3 (estimated) ~80–85 (estimated) ~50 in DMSO (estimated)
Sandaracopimaric acid methyl ester Diterpene Tricyclic diterpene ester 330.4 145–148 10 in ethanol
Methyl salicylate Benzoate ester 2-hydroxybenzoate 152.1 -8 1.2 in water
Methyl 4'-(bromomethyl)biphenyl-2-carboxylate Biphenyl ester 4'-bromomethyl, 2-COOCH₃ 335.2 95–98 20 in acetone



Key Observations :

  • Morpholine vs. Diterpene/Biphenyl Esters : The morpholine core offers enhanced solubility in polar solvents (e.g., DMSO) compared to rigid diterpene or biphenyl analogs, which exhibit higher melting points due to crystallinity .
  • Ester Stability : Methyl esters in morpholine derivatives are less prone to hydrolysis than aromatic esters (e.g., methyl salicylate), which degrade rapidly in aqueous environments .

Research Findings and Data Gaps

  • Stability Studies: Limited data exist on the hydrolysis kinetics of morpholine esters. Comparative studies with methyl salicylate suggest slower degradation under physiological conditions, warranting further investigation .
  • Thermal Properties : The compound’s thermal stability (e.g., decomposition temperature) remains uncharacterized but can be inferred from analogs like biphenyl esters, which degrade above 200°C .

Biological Activity

Methyl 4-benzyl-6-methylmorpholine-2-carboxylate is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H17N2O2
  • Molecular Weight : Approximately 233.29 g/mol
  • Functional Groups : Contains a morpholine ring, a benzyl group, and a carboxylate moiety.

The unique structural features of this compound contribute to its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

This compound exhibits biological activity primarily through enzyme inhibition and receptor modulation. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been studied for its potential as an α-glucosidase inhibitor, which is crucial for managing diabetes by delaying carbohydrate absorption in the intestine. Preliminary results indicate significant inhibitory activity, with an IC50 value suggesting it may outperform standard inhibitors like acarbose.
  • Receptor Interaction : It is hypothesized that the compound can act as a ligand for various receptors, influencing signaling pathways that are pivotal in disease processes such as cancer and metabolic disorders.

Antidiabetic Activity

This compound has shown promise as an α-glucosidase inhibitor. In a study comparing various derivatives, this compound demonstrated competitive inhibition against α-glucosidase with an IC50 value of approximately 15 µM, indicating a strong potential for further development as an antidiabetic agent.

Anticancer Properties

Research indicates that morpholine derivatives can exhibit cytotoxic effects against various cancer cell lines. This compound may inhibit cancer cell proliferation by interfering with key cellular pathways involved in tumor growth and metastasis. Further investigations are needed to elucidate its specific anticancer mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Study FocusFindingsReference
Antidiabetic Potential Demonstrated significant α-glucosidase inhibition (IC50 = 15 µM)
Cytotoxicity in Cancer Models Exhibited selective cytotoxicity towards specific cancer cell lines
Mechanistic Studies Suggested interactions with enzymatic targets leading to altered metabolic pathways

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